1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 914306-50-6
VCID: VC2703067
InChI: InChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3
SMILES: CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3
Molecular Formula: C21H24N2
Molecular Weight: 304.4 g/mol

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

CAS No.: 914306-50-6

Cat. No.: VC2703067

Molecular Formula: C21H24N2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole - 914306-50-6

Specification

CAS No. 914306-50-6
Molecular Formula C21H24N2
Molecular Weight 304.4 g/mol
IUPAC Name 1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole
Standard InChI InChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3
Standard InChI Key DGCQHTACQZUATF-UHFFFAOYSA-N
SMILES CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3
Canonical SMILES CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3

Introduction

Chemical Structure and Identification

Basic Identification

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole is characterized by the following identifiers:

ParameterValue
CAS Number914306-50-6
Molecular FormulaC₂₁H₂₄N₂
Molecular Weight304.43 g/mol
IUPAC Name1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole
InChIInChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3
InChI KeyDGCQHTACQZUATF-UHFFFAOYSA-N

The compound features a central imidazole ring with a 2,6-diisopropylphenyl group attached to the nitrogen at position 1 and a phenyl group at position 2 . This structure provides unique steric and electronic properties that are valuable in various applications.

Structural Features

The structure of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole consists of:

  • An imidazole ring core: A five-membered heterocyclic ring containing two nitrogen atoms

  • A 2,6-diisopropylphenyl group attached to the N-1 position of the imidazole

  • A phenyl group attached to the C-2 position of the imidazole

The bulky 2,6-diisopropylphenyl group creates significant steric hindrance around the nitrogen atom, which affects the compound's reactivity and its ability to function as a ligand in metal complexes.

Physical and Chemical Properties

Physical Properties

The physical properties of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole are as follows:

PropertyValueSource
Physical StateCrystalline solid
Boiling Point454.5°C at 760 mmHg
Purity (Commercial)95-98%
Storage ConditionsSealed, dry, room temperature

Chemical Properties

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole demonstrates several key chemical properties:

  • Ligand behavior: The compound serves as an excellent ligand for transition metals due to the electron-donating capabilities of the imidazole nitrogen.

  • Steric effects: The bulky 2,6-diisopropylphenyl group creates steric hindrance that can influence the coordination geometry when the compound acts as a ligand.

  • Reactivity: The compound can participate in various reactions including:

    • Coordination with metals to form complexes

    • Oxidation reactions with oxidizing agents

    • Reduction reactions with reducing agents

    • Substitution reactions involving the phenyl or diisopropylphenyl groups

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole typically involves the reaction of 2,6-diisopropylaniline with phenylglyoxal or similar precursors under controlled conditions. The reaction generally proceeds through the following steps:

  • Reaction of 2,6-diisopropylaniline with phenylglyoxal

  • Cyclization to form the imidazole ring

  • Purification of the final product

This synthetic route is an adaptation of methods used for similar imidazole derivatives. For the related compound 1-(2,6-Diisopropylphenyl)-1H-imidazole, a one-pot synthesis is reported using glyoxal, formaldehyde, ammonium chloride, and 2,6-diisopropyl aniline, followed by an acidic workup with H₃PO₄ .

Industrial Production

Industrial production of this compound may employ similar synthetic routes but on a larger scale. Key industrial processes include:

  • Use of continuous flow reactors for enhanced yield and efficiency

  • Optimized reaction conditions to improve product purity

  • Advanced purification techniques such as recrystallization and chromatography to obtain high-purity material

Commercial suppliers typically offer this compound with purities ranging from 95% to 98% .

Applications

Catalysis

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole has significant applications in catalysis:

  • Transition metal complexes: The compound serves as a ligand in coordination chemistry, forming complexes with various metals that exhibit enhanced catalytic activity.

  • Hydrogenation reactions: Metal complexes featuring this ligand can catalyze hydrogenation of various substrates.

  • Cross-coupling reactions: The compound contributes to the formation of catalysts used in carbon-carbon bond formation reactions.

Materials Science

In materials science, 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole is utilized in:

  • OLED and PLED Materials: The compound is categorized as a material for organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) .

  • Advanced materials synthesis: Its unique structural properties contribute to the development of new materials with specifically engineered characteristics.

Research Applications

The compound has several research applications:

  • Coordination chemistry: Used to study metal-ligand interactions and develop new catalytic systems.

  • Iridium complexes: Used in the formation of iridium(III) complexes which may exhibit interesting photophysical properties, including deep blue emission .

Safety ParameterClassification
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338
UN NumberN/A
Packing GroupN/A

The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Comparison with Related Compounds

Comparison with 1-(2,6-Diisopropylphenyl)-1H-imidazole

Feature1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole1-(2,6-Diisopropylphenyl)-1H-imidazole
CAS Number914306-50-625364-47-0
Molecular FormulaC₂₁H₂₄N₂C₁₅H₂₀N₂
Molecular Weight304.43 g/mol228.33 g/mol
StructureImidazole with 2,6-diisopropylphenyl at N-1 and phenyl at C-2Imidazole with 2,6-diisopropylphenyl at N-1
ApplicationsLigand in metal complexes, OLED materialsPrecursor to N-heterocyclic carbene ligands

The primary difference between these compounds is the presence of a phenyl group at the C-2 position in 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole, which alters its electronic properties and reactivity .

Role in Organometallic Chemistry

Both compounds serve important functions in organometallic chemistry:

  • 1-(2,6-Diisopropylphenyl)-1H-imidazole (DippIm) is often used as a precursor to N-heterocyclic carbene (NHC) ligands, which are common in organometallic chemistry and catalysis .

  • 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole offers unique properties as a ligand due to the additional phenyl substituent, potentially providing different electronic and steric effects that can influence the properties of resulting metal complexes .

The presence of both 2,6-diisopropylphenyl and phenyl groups in 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole provides unique steric and electronic properties, enhancing its reactivity and potential applications in various research fields.

SupplierCatalog NumberPurityPackage SizesPrice Range (USD)
Aaron ChemicalsAR00IHCVNot specified100 mg, 250 mg, 1 g$38-$171
MolCoreMC726217NLT 98%Not specifiedQuote required
AmbeedA19370695%Not specifiedNot specified
VWR77012-44495%Not specified33 USD (size not specified)
CP Lab SafetyALA-D290518-5gmin 98% (HPLC)5 gNot specified

This information indicates that the compound is readily available for research purposes in various quantities and purities .

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